allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions
Thiazole Core Formation: The thiazole core can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Pyrrole Moiety Introduction: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and butoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate: This compound itself.
Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxamide: A similar compound with an amide group instead of a carboxylate.
Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C35H40N2O8S |
---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C35H40N2O8S/c1-7-9-18-43-25-13-10-23(11-14-25)30(38)28-29(24-12-15-26(27(20-24)42-6)44-19-16-21(3)4)37(33(40)31(28)39)35-36-22(5)32(46-35)34(41)45-17-8-2/h8,10-15,20-21,29,38H,2,7,9,16-19H2,1,3-6H3/b30-28- |
InChI Key |
AYGJMLJELBPGDC-HYOGKJQXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)O |
Origin of Product |
United States |
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